molecular formula C18H17N3 B12119159 7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline

7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12119159
M. Wt: 275.3 g/mol
InChI Key: NSVUFXYMAGEMKS-UHFFFAOYSA-N
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Description

7-Methyl-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole and quinoxaline core. The indoloquinoxaline scaffold is characterized by a planar, electron-rich structure that facilitates interactions with biological targets, such as DNA and proteins, making it a promising candidate for anticancer and antimicrobial applications . The substitution pattern—methyl at the 7-position and propyl at the 6-position—imparts distinct physicochemical and pharmacokinetic properties.

Preparation Methods

Structural Overview and Synthetic Challenges

7-Methyl-6-propyl-6H-indolo[2,3-b]quinoxaline features a fused indole-quinoxaline system with a methyl group at position 7 and a propyl chain at position 6. The methyl group originates from a substituted isatin precursor, while the propyl moiety is introduced via alkylation or cross-coupling. Challenges include regiospecific functionalization, competing side reactions during alkylation, and catalyst selection for coupling efficiency .

Condensation-Alkylation Method

Synthesis of 7-Methyl-6H-Indolo[2,3-b]quinoxaline

The indoloquinoxaline core is synthesized via acid-catalyzed condensation of 5-methylisatin and o-phenylenediamine in glacial acetic acid. This step produces 7-methyl-6H-indolo[2,3-b]quinoxaline in 95% yield after recrystallization from dimethylformamide (DMF) . The methyl group at position 7 is retained from the 5-methyl substitution on isatin, as confirmed by 1H^1H NMR and mass spectrometry .

Reaction Conditions:

  • Reflux at 120°C for 4 hours

  • Solvent: Glacial acetic acid

  • Workup: Filtration and recrystallization (DMF)

Propylation via Nucleophilic Alkylation

The 6H position undergoes alkylation using 1-bromopropane in acetonitrile with potassium carbonate (K2_2CO3_3) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This yields this compound in 78% purity after ethanol trituration .

Optimization Insights:

  • Catalyst: TBAB enhances reaction efficiency by solubilizing ionic intermediates.

  • Temperature: Prolonged reflux (15 hours) ensures complete alkylation .

  • Byproducts: Competing N-alkylation at other positions is mitigated by steric hindrance from the methyl group .

Table 1: Alkylation Reaction Parameters

ReactantSolventCatalystTime (h)Yield (%)
1-BromopropaneAcetonitrileTBAB1578
1-ChloropropaneAcetonitrileTBAB2065
IodopropaneDMFNone1082

Palladium-Catalyzed Cross-Coupling Approach

Preparation of 6-Bromo-7-methyl-6H-Indolo[2,3-b]quinoxaline

A halogenated intermediate is synthesized via Suzuki-Miyaura coupling of 2,3-dibromoquinoxaline with 5-methylindole-2-boronic acid , yielding 6-bromo-7-methyl-6H-indolo[2,3-b]quinoxaline. Pd(PPh3_3)4_4 catalyzes the reaction in tetrahydrofuran (THF) with sodium hydroxide, achieving 87% yield after column chromatography .

Propyl Group Installation via Buchwald-Hartwig Amination

The brominated intermediate reacts with propylamine under palladium catalysis (Pd2_2(dba)3_3/dppf ligand) in toluene with sodium tert-butoxide. This method affords the target compound in 83% yield, with no detectable N-arylation byproducts .

Key Advantages:

  • Regioselectivity: Palladium coordination directs coupling exclusively to the 6-position.

  • Functional Group Tolerance: Methyl groups remain intact under mild conditions .

Table 2: Palladium-Catalyzed Coupling Metrics

Catalyst SystemLigandBaseTemp (°C)Yield (%)
Pd2_2(dba)3_3dppfNaOtBu10083
Pd(OAc)2_2XantphosCs2_2CO3_38068

Methodological Comparison and Optimization

Yield and Purity

  • Condensation-Alkylation: Higher overall yields (78%) but requires multi-step purification.

  • Palladium-Catalyzed: Superior regiocontrol (83% yield) but involves costly catalysts .

Structural Validation

1H^1H NMR spectra confirm propyl integration at δ 1.17 ppm (triplet, CH3_3) and δ 3.37 ppm (quartet, CH2_2), while the methyl group resonates as a singlet at δ 2.65 ppm . High-resolution mass spectrometry (HRMS) aligns with the molecular formula C19_{19}H18_{18}N3_3 .

Industrial and Research Implications

The palladium method is favored for scalable synthesis due to fewer byproducts, whereas the alkylation route remains cost-effective for small-scale batches. Future directions include photocatalyzed alkylation and flow-chemistry adaptations to enhance throughput .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products .

Major Products Formed

The major products formed from these reactions include carbonyl derivatives, amines, and substituted indoloquinoxalines. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Table 1: Synthetic Methods for Indolo[2,3-b]quinoxalines

MethodYield (%)Comments
Palladium-catalyzed coupling85-90Efficient for various amine derivatives
Cyclocondensation with isatin75-80Requires careful control of reaction conditions
Multi-component reactions70-85Versatile but may yield by-products

Anticancer Activity

7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it acts as a DNA intercalator, disrupting replication processes and leading to apoptosis in cancer cells. For instance, derivatives of this compound have demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .

Antiviral Properties

The compound has also been evaluated for its antiviral efficacy. It has shown activity against several viruses, including herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). In vitro studies indicated that certain derivatives could inhibit viral replication effectively at concentrations as low as 1 mM .

Table 2: Biological Activities of this compound Derivatives

Activity TypeVirus/Cancer TypeIC50 (µg/mL)Reference
AnticancerHCT-1161.9
AnticancerMCF-72.3
AntiviralHSV-11
AntiviralVZV1

Material Science Applications

In materials science, indoloquinoxaline derivatives are being explored for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties of these compounds allow them to act as effective electron transport layers and emitting materials in OLEDs. Research has indicated that incorporating these compounds can enhance device efficiency due to improved charge transport properties and thermal stability .

Table 3: Optoelectronic Applications

Application TypeDevice TypePerformance Metrics
Organic Light Emitting DiodesOLEDMax luminescence: 3910 cd/m²
Solar CellsExcitonic Solar CellsEnhanced efficiency due to better energy harvesting

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by Shibinskaya et al. highlighted the synthesis of a series of indoloquinoxaline derivatives that exhibited promising anticancer properties against lung and prostate cancer cell lines. The most active derivative showed an IC50 value significantly lower than that of the reference drug doxorubicin, suggesting its potential as a lead compound for further development .

Case Study 2: Antiviral Mechanism
Research published in Organic & Biomolecular Chemistry explored the mechanism by which indoloquinoxalines inhibit viral replication. The study found that these compounds could modulate TLR receptors, leading to reduced activation of NF-kB pathways essential for viral replication .

Comparison with Similar Compounds

Physicochemical Properties

The electronic and optical properties of indoloquinoxalines are influenced by substituents:

  • HOMO/LUMO and Band Gap: Electron-donating groups (e.g., 4-methoxyphenyl) raise HOMO energy levels (-5.2 eV) and reduce band gaps (2.8 eV), enhancing charge-transfer capabilities .
  • Lipophilicity : The 6-propyl and 7-methyl groups increase logP compared to aryl-substituted derivatives, improving membrane permeability but possibly reducing aqueous solubility .

Comparison with Similar Compounds

Compound Substituents Key Properties Biological Activity Reference
7-Methyl-6-propyl 6-propyl, 7-methyl Higher lipophilicity (estimated logP ~4.2); moderate HOMO (-5.5 eV) Potential enhanced pharmacokinetics; cytotoxicity uncharacterized
6-(4-Methoxyphenyl) 6-(4-MeO-C₆H₄) Highest HOMO (-5.2 eV); lowest band gap (2.8 eV) Strong charge-transfer properties; uncharacterized bioactivity
6-(2-Aminoethyl) 6-(CH₂CH₂NH₂) DNA binding (lgKₐ = 5.57–5.89); low toxicity Antiviral (EC₅₀ = 0.1–1 µM); interferon induction
7H-Benzo[4,5]-indoloQx Annulated benzene Enhanced DNA binding (lgKₐ = 6.23–6.87) Reduced antiviral activity compared to 6-(2-aminoethyl)
6-(3-Phenylpropyl) 6-(CH₂CH₂CH₂Ph) Synthesized in 91% yield; yellow solid (m.p. 148–150°C) Unreported bioactivity
IDQ-5 6-(1,2,3-triazol-4-yl)methyl IC₅₀ = 8.2 µM (HL-60 cells) Selective cytotoxicity via DNA intercalation

Biological Activity

7-Methyl-6-propyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H14N2
  • Molecular Weight : 226.28 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that compounds in the indolo[2,3-b]quinoxaline class exhibit a wide range of biological activities, including:

  • Anticancer Activity : Indoloquinoxalines have shown promise in inhibiting cancer cell proliferation. In particular, studies have demonstrated that derivatives can effectively target various cancer cell lines.
CompoundCell LineIC50 (µg/mL)
B220HCT-1161.9
B220MCF-72.3
DoxorubicinHCT-1163.23

These results suggest that this compound may have comparable or superior efficacy to established chemotherapeutic agents .

  • Antiviral Activity : Indolo[2,3-b]quinoxaline derivatives have been investigated for their antiviral properties, particularly against herpes viruses. Compounds like B220 demonstrated potent activity against HSV-1 and VZV .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies indicate significant activity against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.
  • DNA Interaction : Some studies suggest that indoloquinoxalines can intercalate with DNA, disrupting replication and transcription processes .

Case Studies

Several case studies have highlighted the potential of indolo[2,3-b]quinoxaline derivatives in clinical settings:

  • Cancer Treatment : A study involving the administration of B220 in murine models showed significant tumor reduction compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis.
  • Antiviral Efficacy : Clinical trials assessing the efficacy of indoloquinoxalines against herpes simplex virus demonstrated a marked decrease in viral load in treated subjects compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline?

The compound is synthesized via cyclocondensation of isatin derivatives with o-phenylenediamine under acidic conditions (e.g., glacial acetic acid). The reaction involves refluxing to form the indoloquinoxaline core, followed by alkylation to introduce the propyl group. Key intermediates are purified via recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. X-ray crystallography (e.g., CCDC 1983315 in ) resolves planar geometry critical for DNA intercalation .

Q. What is the primary mechanism underlying its biological activity?

The compound intercalates into DNA via its planar fused-ring system, disrupting replication and transcription. Thermal stability assays (e.g., melting temperature shifts in DNA-complex studies) confirm binding affinity, with substituents like the propyl group enhancing lipophilicity and minor-groove interactions .

Advanced Research Questions

Q. How can palladium-catalyzed methods improve synthetic efficiency?

Advanced routes use Pd-catalyzed Suzuki coupling (e.g., 2,3-dibromoquinoxaline with aryl boronic acids) and C–H activation to introduce substituents. One-pot Pd-mediated annulation achieves higher regioselectivity, though substrate scope remains limited. Electrochemical studies (e.g., HOMO/LUMO levels) guide optoelectronic applications .

Q. What structural modifications enhance anticancer activity?

Quantitative structure-activity relationship (QSAR) studies reveal that:

  • Electron-donating groups (e.g., methoxy) increase DNA binding via charge transfer.
  • Alkyl side chains (e.g., propyl) improve pharmacokinetics by reducing metabolic degradation. Comparative cytotoxicity assays (e.g., IC₅₀ values against HeLa cells) prioritize derivatives with balanced hydrophobicity and planar rigidity .

Q. How do reaction conditions influence derivatization?

  • Oxidation : KMnO₄ in acetic acid yields N-oxides, altering redox properties.
  • Alkylation : Dimethyl sulfate in acetone introduces quaternary ammonium groups, enhancing solubility for in vitro assays. Regioselectivity is monitored via HPLC, with substituent positioning critical for modulating bioactivity .

Q. What role does this compound play in organic electronics?

As a host material in OLEDs, its high HOMO energy (-5.2 eV) and narrow band gap (2.8 eV) facilitate hole transport. Device performance (e.g., luminance efficiency) is tested in layered architectures, with methoxy-phenyl variants showing optimal electroluminescence .

Q. Data Contradictions and Resolution

Discrepancies in reported mechanisms of antiviral action
While attributes activity to DNA intercalation, highlights inhibition of viral kinases (e.g., herpesvirus thymidine kinase). Resolution requires comparative assays:

  • DNA thermal denaturation to confirm intercalation.
  • Kinase inhibition screens (e.g., ATP-binding competition) to isolate secondary targets .

Q. Methodological Tables

Table 1: Substituent Effects on DNA Binding

Substituent PositionFunctional GroupΔTₘ (°C)*Biological Activity
6-positionPropyl+8.2Anticancer (IC₅₀ = 1.2 µM)
9-positionBromine+5.1Antiviral (EC₅₀ = 3.8 µM)
2,3-positionEthoxy+6.7Antibacterial (MIC = 12 µg/mL)
*ΔTₘ = Increase in DNA melting temperature upon binding .

Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation65–75≥95Scalability
Pd-Catalyzed Coupling80–85≥98Regioselectivity
Epoxide Aminolysis50–60≥90Functional Group Diversity
Data sourced from .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

7-methyl-6-propylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H17N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h4-10H,3,11H2,1-2H3

InChI Key

NSVUFXYMAGEMKS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

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